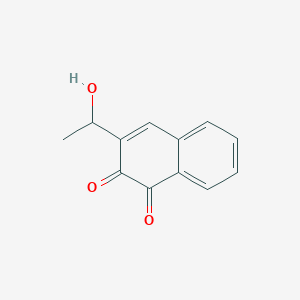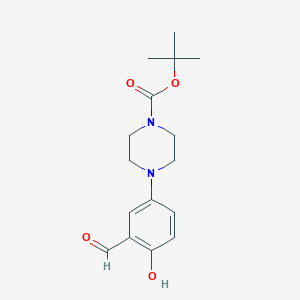
ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Overview
Description
Docosapentaenoic Acid ethyl ester is a derivative of docosapentaenoic acid, an omega-3 fatty acid found in fish oils. It is a polyunsaturated fatty acid with 22 carbon atoms and 5 double bonds. This compound is often used in dietary supplements due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .
Mechanism of Action
Ethyl all cis-7,10,13,16,19-Docosapentaenoate, also known as DPA Ethyl Ester, is a long-chain polyunsaturated fatty acid ester . This compound is notable for its structure, featuring five cis-configured double bonds at positions 7, 10, 13, 16, and 19 within a 22-carbon skeleton .
Target of Action
It is known that polyunsaturated fatty acids (pufas) like dpa ethyl ester often interact with a variety of cellular receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .
Mode of Action
It is known that pufas can incorporate into cell membranes, altering their fluidity, and influencing the function of membrane-bound proteins . They can also serve as precursors to a variety of bioactive lipid mediators, which can have potent effects on inflammation, platelet aggregation, and other physiological processes .
Biochemical Pathways
DPA Ethyl Ester likely affects multiple biochemical pathways due to its role as a PUFA. It may influence the synthesis of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes . These compounds play key roles in inflammation, immune response, and other physiological processes .
Pharmacokinetics
It is known that fatty acid ethyl esters like dpa ethyl ester are often used as dietary supplements because they are more resistant to oxidation than unesterified fatty acids, potentially improving their bioavailability .
Result of Action
The molecular and cellular effects of DPA Ethyl Ester are likely diverse, given the wide range of processes influenced by PUFAs. For instance, it may help prevent the deposition of fats in blood vessel walls, thereby preventing the formation and progression of atherosclerosis and preventing cardiovascular diseases such as cerebral thrombosis, cerebral hemorrhage, and hypertension .
Action Environment
The action, efficacy, and stability of DPA Ethyl Ester can be influenced by various environmental factors. For instance, exposure to light, air, and heat can promote the oxidation of PUFAs, potentially reducing their efficacy . Therefore, DPA Ethyl Ester is often stored under inert gas and at temperatures below 0°C .
Biochemical Analysis
Biochemical Properties
It is known to be an ethyl derivative of all-cis-7,10,13,16,19-Docosapentaenoic Acid (D494460), a fatty acid derived from fish oils . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in lipid metabolism.
Cellular Effects
It is known that polyunsaturated fatty acids can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is light sensitive, air sensitive, and heat sensitive .
Dosage Effects in Animal Models
It is known that polyunsaturated fatty acids can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely involved in lipid metabolism pathways, interacting with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is known that fatty acids can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosapentaenoic Acid ethyl ester can be synthesized through the transesterification of docosapentaenoic acid with ethanol. The reaction typically involves an acid or base catalyst. For instance, acid-catalyzed transesterification can be performed using sulfuric acid at 70°C for 2 hours .
Industrial Production Methods: Industrial production of Docosapentaenoic Acid ethyl ester often involves high-performance liquid chromatography (HPLC) for purification. The process includes treating the oil containing docosapentaenoic acid with ethanol and potassium hydroxide in hexane, followed by purification using HPLC with a methanol/water eluent .
Chemical Reactions Analysis
Types of Reactions: Docosapentaenoic Acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The ethyl ester group can be replaced by other groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas with a metal catalyst such as palladium can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Docosapentaenoic Acid ethyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Docosapentaenoic Acid ethyl ester is similar to other omega-3 fatty acids such as eicosapentaenoic acid and docosahexaenoic acid. it has unique properties:
Eicosapentaenoic Acid: Contains 20 carbon atoms and 5 double bonds.
Docosahexaenoic Acid: Contains 22 carbon atoms and 6 double bonds.
Similar Compounds
- Eicosapentaenoic Acid
- Docosahexaenoic Acid
- Arachidonic Acid
- Adrenic Acid
Properties
IUPAC Name |
ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQUSNNIFZJAP-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119818-40-5 | |
| Record name | Docosapentaenoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary products of docosapentaenoic acid ethyl ester (DPA EE) oxidation?
A1: Both autoxidation and photosensitized oxidation are important processes in the degradation of DPA EE. Autoxidation of DPA EE primarily generates eight isomeric hydroperoxides. These include 7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate. [] Photosensitized oxidation, on the other hand, yields these same eight isomers in addition to 8- and 19-hydroperoxy docosapentaenoate. These latter two isomers are specifically formed through singlet oxygen-mediated oxidation. [] Further autoxidation at elevated temperatures (50°C) results in the formation of volatile compounds, including aldehydes, ketones, alcohols, acids, furans, and hydrocarbons. []
Q2: Can docosapentaenoic acid ethyl ester (DPA EE) be isolated from natural sources, and what are its potential applications?
A2: Yes, DPA EE has been successfully isolated from the marine organism Anemonia viridis found off the coast of Turkey. [] While the study primarily focused on the bioactivity of the methanolic extract, the isolation of DPA EE suggests its potential as a bioactive compound. Further research is needed to fully understand its specific biological activities and potential applications in various fields.
Q3: How is high-performance liquid chromatography (HPLC) employed in the study of docosapentaenoic acid ethyl ester (DPA EE)?
A3: HPLC plays a crucial role in both the purification and analysis of DPA EE. Reverse-phase HPLC is utilized to obtain high purity DPA EE (>96%) from sources like seal blubber oil. [] Furthermore, normal-phase HPLC coupled with fluorescence and UV detection enables the separation and identification of DPA EE hydroperoxide isomers generated through oxidation processes. [] This technique is essential for understanding the degradation pathways and stability of DPA EE.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















